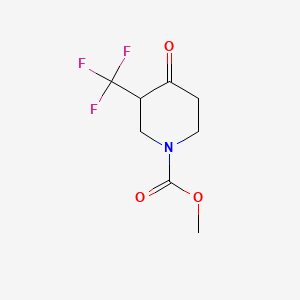
Methyl 2-hydroxy-5-sulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-5-sulfanylbenzoate: is an organic compound with the molecular formula C8H8O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfanyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-sulfanylbenzoate can be synthesized through the esterification of 2-hydroxy-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-hydroxy-5-sulfanylbenzoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonyl group.
Reduction: The compound can be reduced to form methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed:
Oxidation: Methyl 2-hydroxy-5-sulfonylbenzoate.
Reduction: Methyl 2-hydroxy-5-mercaptobenzoate.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-hydroxy-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity makes it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-5-sulfanylbenzoate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxy-5-methylsulfonylbenzoate: Similar structure but with a methylsulfonyl group instead of a sulfanyl group.
Methyl 2-hydroxy-5-chlorobenzoate: Contains a chlorine atom instead of a sulfanyl group.
Methyl 2-hydroxy-5-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Uniqueness: Methyl 2-hydroxy-5-sulfanylbenzoate is unique due to the presence of both hydroxyl and sulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-sulfanylbenzoate |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,9,12H,1H3 |
Clé InChI |
UKYVXUVVBGFADJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



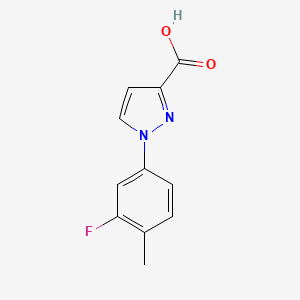
amine](/img/no-structure.png)

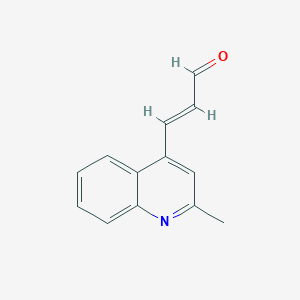
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
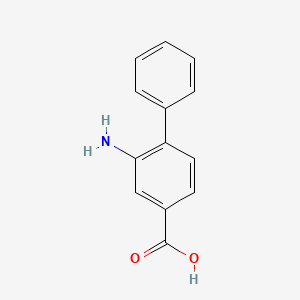
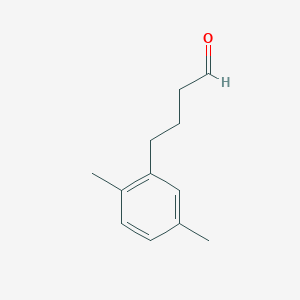
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
